molecular formula C13H16N2O B1303209 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol CAS No. 75999-00-7

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Cat. No.: B1303209
CAS No.: 75999-00-7
M. Wt: 216.28 g/mol
InChI Key: WDAAPGCAQWJYSL-UHFFFAOYSA-N
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Description

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with three methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity. The exact industrial methods may vary depending on the specific requirements and available technologies.

Chemical Reactions Analysis

Types of Reactions

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
  • N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
  • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is unique due to the presence of both a phenol group and a highly substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-13(10(2)15(3)14-9)8-11-4-6-12(16)7-5-11/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAAPGCAQWJYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377122
Record name 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75999-00-7
Record name 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75999-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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